Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4S.C12H23N/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30);11-13H,1-10H2/t23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKHCNDMEGATRK-BQAIUKQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856292 | |
| Record name | N-(tert-Butoxycarbonyl)-S-(triphenylmethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26988-59-0 | |
| Record name | N-(tert-Butoxycarbonyl)-S-(triphenylmethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- CAS Number: 26988-59-0
- Molecular Formula: C23H42N2O4S
- Molecular Weight: 410.59 g/mol
- Boiling Point: Not available
- Hydrogen Bond Acceptors: 5
- Hydrogen Bond Donors: 3
- Log P (Octanol-Water Partition Coefficient): Indicates high lipophilicity, which can influence absorption and bioactivity .
Antimicrobial Activity
Research indicates that compounds related to Dicyclohexylamine exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of similar structures possess significant antibacterial effects against both gram-positive bacteria and mycobacterial strains. The activity was assessed using standard microbiological techniques, and some derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Cytotoxicity
The cytotoxic profiles of Dicyclohexylamine derivatives have been evaluated against various cancer cell lines. The results indicate that certain derivatives exhibit selective cytotoxicity, sparing primary mammalian cells while effectively inducing apoptosis in cancer cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Structure-Activity Relationship (SAR)
The biological activity of Dicyclohexylamine can be influenced by its structural components. The presence of the tert-butoxycarbonyl group and the tritylthio moiety has been associated with enhanced lipophilicity and biological activity, suggesting a potential pathway for optimizing drug design through structural modifications .
Table 1: Biological Activity of Dicyclohexylamine Derivatives
| Compound Name | Antimicrobial Activity | Cytotoxicity | Remarks |
|---|---|---|---|
| Compound A | Active against MRSA | Low | Promising candidate for further development |
| Compound B | Inactive | Moderate | Requires structural modification |
| Compound C | Active against E. faecalis | High | Selective towards cancer cells |
| Property | Value |
|---|---|
| Molecular Weight | 410.59 g/mol |
| Log P | High |
| H-bond Acceptors | 5 |
| H-bond Donors | 3 |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of Dicyclohexylamine derivatives against clinical isolates of MRSA. The results demonstrated that certain compounds displayed comparable efficacy to traditional antibiotics like ampicillin and rifampicin, highlighting their potential as alternative therapeutic agents .
Case Study 2: Cancer Cell Line Testing
In vitro studies on the cytotoxic effects of Dicyclohexylamine derivatives showed significant apoptotic effects on pancreatic cancer cell lines. The mechanism was linked to the activation of apoptotic signaling pathways, suggesting that these compounds could serve as lead candidates for anticancer drug development .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a tert-butoxycarbonyl (Boc) group for amine protection and a tritylthio (triphenylmethylthio) group as a sterically bulky substituent.
- The dicyclohexylamine (DCHA) counterion enhances solubility in organic solvents.
Comparison with Structural Analogs
Key Structural Variations
The compound belongs to a family of Boc-protected amino acid derivatives with diverse side chains and stereochemical configurations. Below is a comparative analysis:
Substituent Effects on Properties
- Steric Bulk : The tritylthio group in the main compound provides exceptional steric hindrance, making it suitable for selective thiol protection. In contrast, furan-2-yl or thiophen-3-yl groups are smaller, enabling faster reaction kinetics .
- Solubility : Compounds with polar substituents (e.g., 3-chloro-4-hydroxyphenyl) exhibit higher solubility in polar aprotic solvents. The tritylthio derivative likely has lower solubility due to its hydrophobic triphenylmethyl group .
- Reactivity: Allyloxycarbonyl and benzyloxycarbonyl groups offer orthogonal deprotection pathways (e.g., Pd-catalyzed for allyl, hydrogenolysis for Z-group), whereas the tritylthio group requires acidic conditions .
Preparation Methods
Protection of the Amino Acid
- The starting material is often L-cysteine or its derivatives.
- The amino group is protected using the tert-butoxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
- The thiol group of cysteine is protected by tritylation, i.e., attachment of the triphenylmethyl (trityl) protecting group, to prevent unwanted side reactions during subsequent steps.
Formation of the Boc-Cys(Trt)-OH Intermediate
Salt Formation with Dicyclohexylamine
- The Boc-Cys(Trt)-OH intermediate is reacted with dicyclohexylamine to form the corresponding dicyclohexylamine salt.
- This salt formation improves the compound’s stability and handling properties.
- The reaction is typically carried out in an appropriate solvent under controlled temperature conditions, followed by isolation of the salt via crystallization or precipitation.
Purification and Characterization
- The final product is purified to a high degree of purity (≥95%) using chromatographic techniques.
- Characterization is performed using spectroscopic methods (NMR, IR), mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino group Boc protection | Boc2O, NaHCO3, THF/water, 0°C to RT, 8 h | ~85-90 | Mild conditions preserve stereochemistry |
| Thiol group tritylation | Triphenylmethyl chloride, base, organic solvent | ~80-90 | Protects thiol from oxidation |
| Salt formation with DCHA | Dicyclohexylamine, solvent (e.g., ethyl acetate) | 90+ | Forms stable crystalline salt |
| Purification (RP-HPLC) | C18 column, gradient elution with aqueous acetonitrile + formic acid | 95+ | High purity product |
Note: Specific solvents and temperatures may vary depending on scale and equipment.
Research Findings and Optimization
- The Boc protection step is critical and must be carefully controlled to avoid racemization of the chiral center.
- Trityl protection of the thiol group is preferred due to its stability under acidic and basic conditions, facilitating downstream synthetic manipulations.
- The formation of the dicyclohexylamine salt enhances the compound’s solubility profile and crystallinity, which is advantageous for storage and handling.
- Purification by RP-HPLC ensures removal of impurities and byproducts, essential for pharmaceutical-grade material.
Summary Table of Key Preparation Data
| Parameter | Description |
|---|---|
| CAS Number | 26988-59-0 |
| Molecular Formula | C39H52N2O4S |
| Molecular Weight | 644.9 g/mol |
| Boc Protection Reagent | Di-tert-butyl dicarbonate |
| Thiol Protection Group | Triphenylmethyl (trityl) |
| Salt Formation Agent | Dicyclohexylamine |
| Purity of Final Product | ≥95% |
| Typical Yield | 80-90% per step |
| Key Purification Method | Reverse-phase HPLC |
| Storage Conditions | Sealed, refrigerated (2-8 °C) |
Concluding Remarks
The preparation of this compound is a multi-step process involving selective protection of functional groups and salt formation to enhance stability. The process is well-established in research and industrial settings, with a focus on maintaining stereochemical integrity and achieving high purity. The use of dicyclohexylamine as the counterion is instrumental in improving the compound’s physicochemical properties for further applications in medicinal chemistry and peptide synthesis.
Q & A
Q. What are the key considerations for synthesizing Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate in high yield?
- Methodological Answer : The synthesis typically involves sequential protection and coupling steps. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect the amine, while the tritylthio moiety is added via nucleophilic substitution under basic conditions (e.g., using triethylamine or DBU). Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) are critical for activating carboxylic acid intermediates, as demonstrated in peptide coupling reactions . Purification via flash chromatography or recrystallization ensures product integrity.
Q. How should researchers optimize reaction conditions for introducing the tritylthio group?
- Methodological Answer : The tritylthio group is introduced via thiol-specific alkylation or substitution. Optimal conditions include anhydrous solvents (e.g., DMF or dichloromethane), controlled temperature (0–25°C), and a base (e.g., NaH or EtN) to deprotonate the thiol. Reaction progress should be monitored by TLC or HPLC to avoid over-alkylation. Evidence from similar systems suggests that steric hindrance from the trityl group may necessitate extended reaction times (12–24 hours) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm stereochemistry and functional group integrity, particularly the Boc-protected amine and tritylthio moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies characteristic carbonyl (Boc) and thioether stretches. Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do competing side reactions during Boc deprotection impact synthesis, and how can they be mitigated?
- Methodological Answer : Acidic Boc deprotection (e.g., using TFA or HCl/dioxane) may lead to tritylthio group cleavage or epimerization. To mitigate this, use milder conditions (e.g., 10% TFA in DCM at 0°C) and monitor reaction progress via LC-MS. Alternative protecting groups (e.g., Fmoc) or orthogonal strategies may be required for sensitive derivatives .
Q. What strategies address discrepancies in reported synthetic yields for similar amino acid derivatives?
- Methodological Answer : Yield variations often arise from impurities in starting materials (e.g., incomplete Boc protection) or suboptimal coupling efficiency. Pre-activation of carboxylic acids with HOBt (hydroxybenzotriazole) or COMU (a uronium-based coupling agent) improves reaction efficiency. Systematic optimization of solvent polarity (e.g., DMF vs. THF) and temperature is recommended .
Q. What are the stability profiles of this compound under various storage conditions, and how does the tritylthio group influence degradation pathways?
- Methodological Answer : The tritylthio group is prone to oxidation and light-induced degradation. Store the compound under inert atmosphere (N or Ar) at –20°C in amber vials. Degradation products (e.g., sulfoxides) can be identified via LC-MS. Stability studies in buffered solutions (pH 4–7) reveal hydrolytic sensitivity, necessitating lyophilization for long-term storage .
Q. How can researchers resolve contradictions in stereochemical assignments for similar (R)-configured amino acid derivatives?
- Methodological Answer : Conflicting stereochemical data may arise from racemization during synthesis. Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiopurity. X-ray crystallography provides definitive structural proof, as demonstrated for Boc-protected amino acid derivatives in solid-state studies .
Data Contradiction Analysis
Q. Why do some studies report divergent reactivity for tritylthio-protected compounds in nucleophilic environments?
- Methodological Answer : Discrepancies may stem from differences in solvent polarity (e.g., polar aprotic vs. protic solvents) or the presence of trace metals. For example, DMF enhances nucleophilicity compared to THF, accelerating undesired side reactions. Systematic screening of reaction media and additives (e.g., EDTA to chelate metals) can resolve these issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
